1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol is an organic compound known for its unique structure and properties It is characterized by the presence of three 2,4,6-trimethyl-phenyl groups attached to an ethenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol typically involves the reaction of 2,4,6-trimethyl-phenylmagnesium bromide with an appropriate ethenone derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenol group to an ethane group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,2-Tris-(2,4,6-dimethyl-phenyl)-ethenol
- 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethane
- 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethanone
Uniqueness
1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol is unique due to its specific arrangement of trimethyl-phenyl groups and the presence of the ethenol backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
26905-20-4 |
---|---|
Molecular Formula |
C29H34O |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1,2,2-tris(2,4,6-trimethylphenyl)ethenol |
InChI |
InChI=1S/C29H34O/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)29(30)27-23(8)14-18(3)15-24(27)9/h10-15,30H,1-9H3 |
InChI Key |
TXCAHPBHBKXCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.